3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile
Description
Properties
Molecular Formula |
C14H12N2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(3-methylsulfanylanilino)-2-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-4-2-3-13(7-14)16-9-12(8-15)11-5-6-18-10-11/h2-7,9-10,16H,1H3 |
InChI Key |
JRNVTAOXYJBICE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC=C(C#N)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
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Starting Materials :
-
3-(Methylsulfanyl)benzaldehyde (aldehyde component).
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2-(Thiophen-3-yl)acetonitrile (active methylene nitrile).
-
-
Mechanism :
-
Conditions :
-
Yield and Purity :
Optimization Challenges
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Regioselectivity : Competing aldol side reactions may occur if the aldehyde contains acidic α-hydrogens. Using sterically hindered bases (e.g., DBU) suppresses this.
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Stereochemistry : The reaction favors the E-isomer due to conjugation stabilization, as confirmed by X-ray crystallography in analogous compounds.
Wittig Reaction Strategy
The Wittig reaction offers an alternative route to construct the α,β-unsaturated nitrile via phosphorus ylide intermediates. This method is advantageous for stereocontrol and scalability.
Reaction Sequence
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Ylide Generation :
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Coupling with Carbonyl Compound :
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Conditions :
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Yield and Scalability :
Advantages Over Knoevenagel
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Reduced Side Reactions : No competing aldol condensation due to the absence of acidic α-hydrogens in the aldehyde.
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Functional Group Tolerance : Compatible with electron-deficient aryl groups, making it ideal for the methylsulfanyl substituent.
Nucleophilic Addition-Elimination Pathway
This method exploits the reactivity of propiolonitriles as electrophiles for amine addition, followed by elimination to form the enenitrile.
Synthetic Steps
-
Substrate Preparation :
-
Amine Addition :
-
Elimination :
-
Yield and Selectivity :
Comparative Analysis of Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 65–75% | ≥90% | Moderate (E: >95%) | High |
| Wittig Reaction | 70–80% | ≥95% | Excellent (E: >99%) | High |
| Nucleophilic Addition | 50–60% | 85–90% | Poor | Moderate |
Key Observations :
-
The Wittig reaction is superior for large-scale synthesis due to high yields and stereoselectivity.
-
Knoevenagel condensation is more accessible for laboratories lacking specialized reagents.
-
The nucleophilic addition route suffers from lower yields but remains useful for introducing diverse amine substituents.
Purification and Characterization
-
Recrystallization :
-
Chromatography :
-
Spectroscopic Data :
Industrial-Scale Considerations
For kilogram-scale production, the Wittig reaction is preferred:
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit antiproliferative activities against various cancer cell lines. For instance, derivatives of related compounds have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines, suggesting that this compound may also possess similar efficacy in inhibiting cancer cell growth .
Neurotransmitter Modulation
This compound may also play a role in modulating neurotransmitter systems. Compounds that include thiophene and sulfanyl groups have been studied for their interactions with neurotransmitter receptors, which can be crucial in developing treatments for neurological disorders .
Material Science Applications
In addition to its pharmacological uses, this compound may have applications in material science due to its unique electronic properties stemming from the presence of sulfur and aromatic systems. These properties can be beneficial in developing organic semiconductors and photovoltaic materials.
Case Study 1: Anticancer Compound Development
A study conducted on related compounds demonstrated their effectiveness against various cancer types, leading to further exploration of their derivatives for drug development. The findings highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuropharmacology
Research into compounds with similar frameworks has suggested potential applications in treating neurological disorders by targeting specific neurotransmitter pathways. This opens avenues for future studies on this compound's interactions within these systems .
Mechanism of Action
The mechanism of action of 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on substituent variations:
Key Observations :
- Electronic Effects : The SMe group in the target compound enhances electron density compared to electron-withdrawing groups like CF₃ in . This may improve solubility in polar solvents but reduce oxidative stability.
- π-π Interactions: Compounds with diphenylamino or benzothiazolyl substituents (e.g., ) exhibit stronger intermolecular π-π stacking due to extended aromatic systems, which correlate with aggregation-induced emission (AIE) or solid-state luminescence .
- Biological Activity: Benzothiazole-containing analogues (e.g., ) show notable antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the thiophene and benzothiazole moieties enhance membrane penetration .
Physicochemical and Optical Properties
- HOMO-LUMO Gaps: For Compound I , DFT calculations revealed a HOMO-LUMO gap of ~3.2 eV, typical for conjugated acrylonitriles.
- Solubility : Thiophene derivatives generally exhibit moderate solubility in DMSO and chloroform but poor aqueous solubility. The SMe group may slightly improve water solubility compared to purely hydrophobic substituents (e.g., CF₃ in ).
Biological Activity
3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile, also known by its CAS number 477851-20-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
- Molecular Formula : C14H12N2S2
- IUPAC Name : (2E)-3-[3-(methylsulfanyl)anilino]-2-(3-thienyl)-2-propenenitrile
- Physical Form : Solid
- Purity : 90% .
Biological Activity Overview
Research indicates that compounds containing thiophene and methylsulfanyl groups exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
A study investigating a series of thiazole derivatives found that compounds similar in structure to this compound displayed significant antimicrobial activity against various pathogens. For instance, derivatives with similar substituents showed notable effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Cytotoxicity Studies
Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that derivatives of the compound exhibited varying degrees of cytotoxic effects. The IC50 values for some related compounds were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
These results suggest that while some derivatives are effective against fungal cells, they may have minimal cytotoxic effects on normal mammalian cells at therapeutic concentrations .
Pharmacokinetic Properties
In silico studies predicted favorable pharmacokinetic properties for the compound and its derivatives. Parameters such as absorption, distribution, metabolism, and excretion (ADME) were assessed using tools like SwissADME. The results indicated high lipid solubility and compliance with Lipinski's rule of five, suggesting good bioavailability .
Case Studies
- Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Among them, compounds structurally related to this compound demonstrated significant antifungal properties with MIC values indicating effectiveness against resistant strains of fungi .
- Cytotoxicity Analysis : Another study evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines. The results indicated that while some compounds showed promising anticancer activity, they also required careful evaluation for potential toxicity towards normal cells .
Q & A
(Basic) What are the optimal reaction conditions for synthesizing 3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile to maximize yield and purity?
Answer:
The synthesis involves a condensation reaction between a substituted benzaldehyde derivative and malononitrile, followed by amine coupling. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol or methanol) to enhance solubility and reaction kinetics .
- Catalyst : Employ a base catalyst (e.g., piperidine or ammonium acetate) to facilitate enamine formation .
- Temperature : Reflux conditions (~80°C) are typically optimal, but lower temperatures (40–60°C) may reduce side reactions .
- Reaction time : Monitor via TLC; reactions often complete within 4–8 hours.
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) or H NMR .
(Basic) What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
Answer:
- H and C NMR : Identify protons adjacent to the cyano group (δ 4.5–5.5 ppm for enenitrile protons) and thiophene ring protons (δ 6.8–7.5 ppm). The methylsulfanyl group’s S–CH protons appear at δ 2.1–2.5 ppm .
- IR Spectroscopy : Confirm the cyano group (-C≡N) via a sharp peak at ~2200–2250 cm and N–H stretching (amine) at ~3300–3500 cm .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~340–350 Da) and fragmentation patterns .
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity) across studies?
Answer:
Discrepancies may arise from:
- Purity differences : Re-synthesize the compound with rigorous QC (HPLC, NMR) and compare bioactivity .
- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations. For example, enzymatic assays may require Mg or Zn ions for activity .
- Cellular models : Use isogenic cell lines and validate target expression (e.g., via Western blotting) to ensure consistency .
Publish full experimental protocols to enable replication .
(Advanced) What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinases). Focus on hydrogen bonding between the cyano group and catalytic lysine residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the methylsulfanyl group .
- SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and correlate docking scores with experimental IC values .
(Basic) How does the methylsulfanyl group influence the compound’s stability and solubility?
Answer:
- Solubility : The hydrophobic methylsulfanyl group reduces aqueous solubility. Use DMSO for in vitro assays (<1% v/v to avoid cytotoxicity) .
- Stability : Susceptible to oxidation; store under inert gas (N/Ar) at –20°C. Monitor degradation via LC-MS (look for sulfoxide/sulfone byproducts) .
(Advanced) What synthetic strategies improve regioselectivity during the formation of the enenitrile moiety?
Answer:
- Protecting groups : Temporarily protect the amine with Boc or Fmoc to direct condensation to the α-position .
- Microwave-assisted synthesis : Reduce reaction time (15–30 minutes) and improve yield by 10–15% compared to conventional heating .
- Catalytic control : Use Lewis acids (e.g., ZnCl) to stabilize transition states and minimize β-isomer formation .
(Basic) How should researchers handle discrepancies in melting point data across literature sources?
Answer:
- Re-measure : Use a calibrated melting point apparatus with slow heating (1–2°C/min). Reported values range from 160–170°C .
- Assess crystallinity : Recrystallize from ethanol/water (9:1) and compare DSC thermograms with literature data .
(Advanced) What mechanistic insights explain the compound’s selectivity for sulfur-containing enzyme active sites?
Answer:
- Thiophilic interactions : The methylsulfanyl group may form van der Waals contacts with cysteine or methionine residues in enzymes .
- Competitive inhibition assays : Co-incubate with glutathione or dithiothreitol (DTT) to test reversibility. A >50% activity recovery suggests competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
